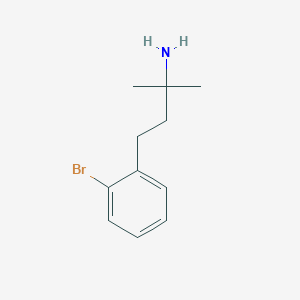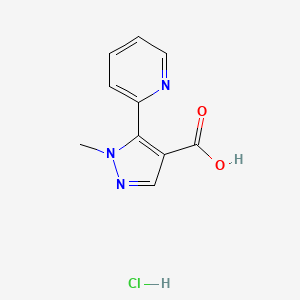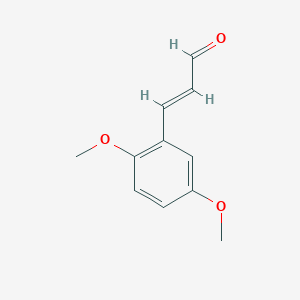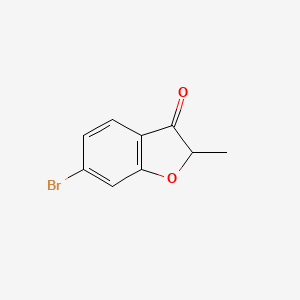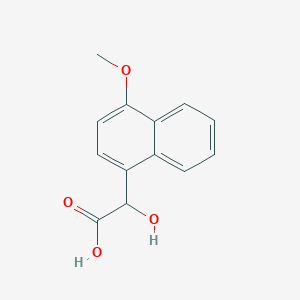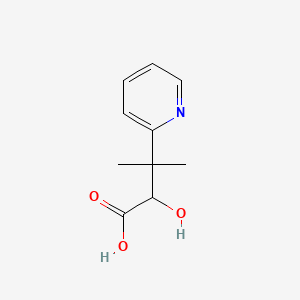
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is an organic compound with a unique structure that combines a hydroxy group, a methyl group, and a pyridinyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridylmagnesium bromide with ethyl 2-oxo-3-methylbutanoate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxo-3-methyl-3-(pyridin-2-yl)butanoic acid, while reduction can produce 2-hydroxy-3-methyl-3-(pyridin-2-yl)butanol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and pyridinyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Lacks the pyridinyl group, making it less versatile in certain applications.
3-Pyridinylboronic acid: Contains a boronic acid group instead of the butanoic acid backbone, leading to different reactivity and applications.
2-Hydroxy-3-methylbutyric acid: Similar structure but without the pyridinyl group, affecting its chemical properties and uses.
Uniqueness
2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is unique due to the presence of both the hydroxy and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-3-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-5-3-4-6-11-7/h3-6,8,12H,1-2H3,(H,13,14) |
InChI-Schlüssel |
FIVZDCXWGRRLFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=N1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


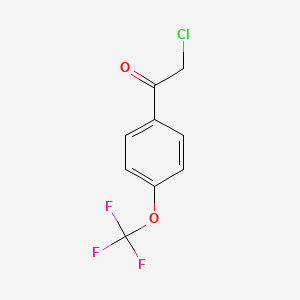
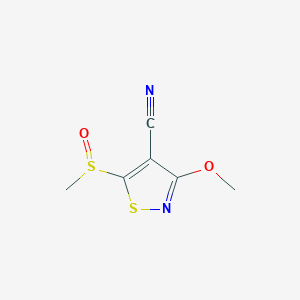
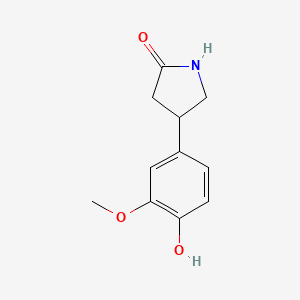
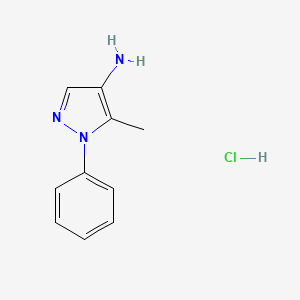
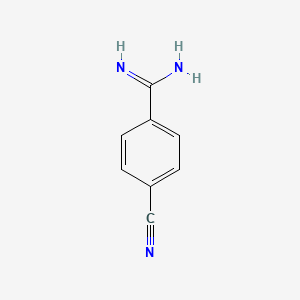
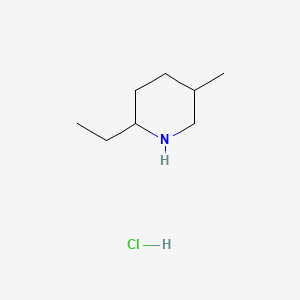
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

